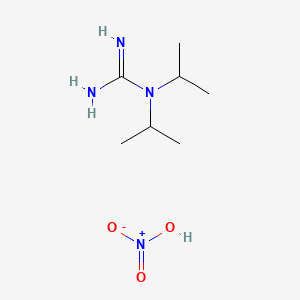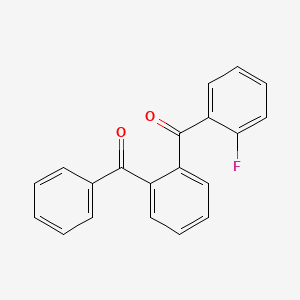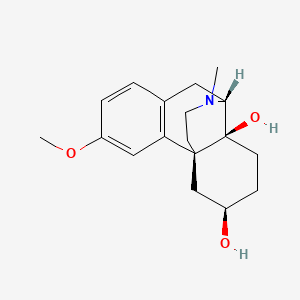
3-Methoxy-17-methyl-morphinan-6-beta,14-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-17-methyl-morphinan-6-beta,14-diol is a chemical compound belonging to the morphinan class. It is structurally related to morphine and other opioids, characterized by its morphinan backbone with specific functional groups attached. This compound has significant pharmacological properties and is studied for its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-17-methyl-morphinan-6-beta,14-diol involves multiple steps, starting from simpler precursors. One common route includes the methylation of morphinan derivatives followed by specific hydroxylation reactions to introduce the 6-beta,14-diol functional groups. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. Purification steps such as crystallization and chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-17-methyl-morphinan-6-beta,14-diol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups, potentially forming ketones or aldehydes.
Reduction: Reduction reactions can alter the double bonds within the morphinan structure.
Substitution: Functional groups on the morphinan backbone can be substituted with other groups to modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve specific solvents and controlled temperatures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce fully saturated morphinan derivatives. Substitution reactions can introduce new functional groups, altering the compound’s pharmacological properties.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for synthesizing other morphinan derivatives with potential therapeutic uses.
Biology: Research focuses on its interactions with biological systems, particularly its binding to opioid receptors.
Medicine: The compound is investigated for its analgesic properties and potential use in pain management.
Industry: It may be used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-17-methyl-morphinan-6-beta,14-diol involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, modulating the release of neurotransmitters and altering pain perception. The molecular targets include mu, delta, and kappa opioid receptors, and the pathways involved are related to the inhibition of pain signals and the activation of reward pathways.
Comparación Con Compuestos Similares
Similar Compounds
Morphine: A naturally occurring opioid with a similar structure but different functional groups.
Codeine: Another morphinan derivative with methylation at different positions.
Oxycodone: A semi-synthetic opioid with structural similarities but distinct pharmacological properties.
Uniqueness
3-Methoxy-17-methyl-morphinan-6-beta,14-diol is unique due to its specific functional groups and stereochemistry, which confer distinct pharmacological properties. Its ability to bind selectively to certain opioid receptors and its potential for reduced side effects make it a compound of interest in medicinal chemistry.
Propiedades
Número CAS |
3205-48-9 |
|---|---|
Fórmula molecular |
C18H25NO3 |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
(1R,9R,10S,13R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-10,13-diol |
InChI |
InChI=1S/C18H25NO3/c1-19-8-7-17-11-13(20)5-6-18(17,21)16(19)9-12-3-4-14(22-2)10-15(12)17/h3-4,10,13,16,20-21H,5-9,11H2,1-2H3/t13-,16-,17-,18-/m1/s1 |
Clave InChI |
PJTRXTXJJAGLKK-BNEJOLLZSA-N |
SMILES isomérico |
CN1CC[C@]23C[C@@H](CC[C@]2([C@H]1CC4=C3C=C(C=C4)OC)O)O |
SMILES canónico |
CN1CCC23CC(CCC2(C1CC4=C3C=C(C=C4)OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1-methoxy-1-oxopropan-2-yl) (2S)-2-[[(2R)-2-(2,6-dimethylphenyl)-2-methoxyacetyl]amino]propanoate](/img/structure/B14753267.png)
![2,4-Dichloro-1-({2-[(2,4-dichlorophenoxy)methyl]prop-2-en-1-yl}oxy)benzene](/img/structure/B14753275.png)
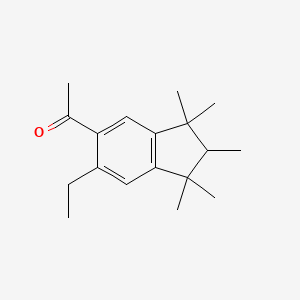
![2-[[3-[(2-Hydroxyphenyl)methylamino]propylamino]methyl]phenol](/img/structure/B14753285.png)
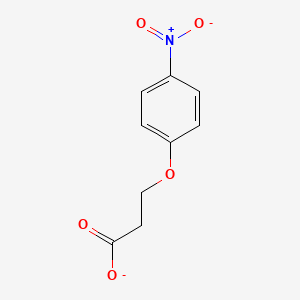
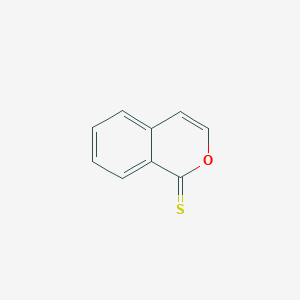
![Tris[4-(trifluoromethyl)phenyl]arsane](/img/structure/B14753304.png)
![(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl (2S,4S,7R,8S,9S,10S,12R,13R,16R,17S,18R)-16-(acetyloxy)-2-[(acetyloxy)methyl]-10-hydroxy-9,13,17-trimethyl-7-(4-methyl-2-oxopent-3-en-1-yl)-6-oxo-5-oxapentacyclo[10.8.0.0^{2,9}.0^{4,8}.0^{13,18}]icos-1(20)-ene-17-carboxylate](/img/structure/B14753321.png)
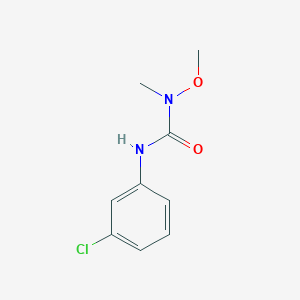
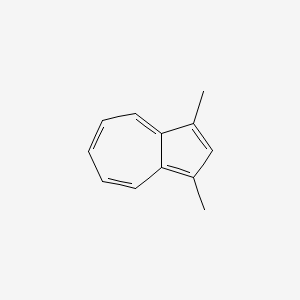
![4,4-difluoro-N-[1-(4-hydroxyphenyl)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl]cyclohexane-1-carboxamide](/img/structure/B14753327.png)
